Acide 4-(4-benzylpiperazin-1-yl)benzoïque

Vue d'ensemble

Description

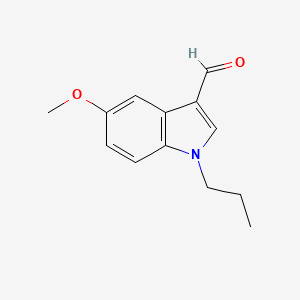

4-(4-benzylpiperazin-1-yl)benzoic acid, commonly known as piperazine derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mécanisme D'action

The mechanism of action of piperazine derivative is not fully understood. However, it has been suggested that this compound acts as a modulator of the GABA receptor, which is responsible for inhibitory neurotransmission in the central nervous system. It has also been proposed that piperazine derivative may interact with other neurotransmitter systems, such as the serotonergic and dopaminergic systems.

Biochemical and Physiological Effects

Piperazine derivative has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including GABA, serotonin, and dopamine, in the brain. It has also been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, in the body. Additionally, piperazine derivative has been shown to improve cognitive function and memory.

Avantages Et Limitations Des Expériences En Laboratoire

Piperazine derivative has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits potent pharmacological activities, making it a useful tool for studying the mechanisms of action of various drugs. However, there are also some limitations to using piperazine derivative in lab experiments. It has been shown to exhibit some toxicity in vivo, and its effects on different cell types and tissues are not well understood.

Orientations Futures

There are several future directions for the study of piperazine derivative. One area of research is to further understand its mechanism of action and how it interacts with different neurotransmitter systems. Another direction is to investigate its potential applications in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, further studies are needed to determine the safety and toxicity profile of piperazine derivative in vivo.

Conclusion

In conclusion, piperazine derivative is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and its applications in medicine and neuroscience.

Applications De Recherche Scientifique

Activité antimicrobienne

Le composé a été synthétisé et testé pour ses propriétés antimicrobiennes. Il présente une activité antibactérienne et antifongique significative, comparable aux traitements standards . Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante.

Études de docking moléculaire

Des études de docking moléculaire ont montré que les dérivés de ce composé présentent une bonne corrélation avec la puissance inhibitrice expérimentale lorsqu'ils sont liés à la structure cristalline des protéines oxydoréductases . Cela suggère son utilisation potentielle dans la conception d'inhibiteurs pouvant cibler des protéines spécifiques dans les organismes microbiens.

Propriétés anticancéreuses

Bien qu'il ne soit pas directement lié à l'acide 4-(4-benzylpiperazin-1-yl)benzoïque, ses parents structuraux ont montré des activités anticancéreuses . Cela indique qu'avec une modification et des tests supplémentaires, il pourrait y avoir une possibilité d'explorer des applications anticancéreuses pour ce composé également.

Activité anti-VIH

Des nucléotides de pipérazine à base de coumarine, qui sont structurellement liés à l'this compound, auraient des propriétés anti-VIH . Cela ouvre des voies de recherche pour ce composé dans le développement de médicaments anti-VIH.

Effets anticoagulants

L'inclusion d'une fraction pipérazine, qui est présente dans l'this compound, a été associée à des effets anticoagulants . Cela suggère des applications potentielles dans la création de médicaments capables de prévenir les caillots sanguins.

Activité antioxydante et anti-inflammatoire

Les composés ayant une structure de pipérazine auraient des activités antioxydantes et anti-inflammatoires . Ce composé pourrait être exploré pour son efficacité dans la réduction du stress oxydatif et de l'inflammation dans diverses maladies.

Découverte et développement de médicaments

La capacité du composé à être modifié et ses propriétés bioactives en font un point de départ précieux dans la découverte et le développement de médicaments. Sa flexibilité structurale permet la création d'une large gamme de dérivés avec des applications thérapeutiques potentielles .

Applications dans l'industrie chimique

Les dérivés de l'acide benzoïque sont des précurseurs essentiels dans l'industrie de la synthèse organique . En tant que tel, l'this compound pourrait servir d'intermédiaire dans la synthèse de divers produits chimiques industriels.

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22)16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZACPQJCRXAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406301 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94038-26-3 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![20-nitro-N-(2,4,6-trinitrophenyl)-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-21-amine](/img/structure/B1608730.png)

![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2,4-dimethylphenyl)-3-hydroxy-](/img/structure/B1608739.png)

![3-[(4-Methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B1608745.png)